2-アミノ-4-メチル-1,3-チアゾール-5-カルボヒドラジド

概要

説明

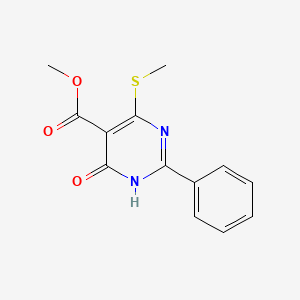

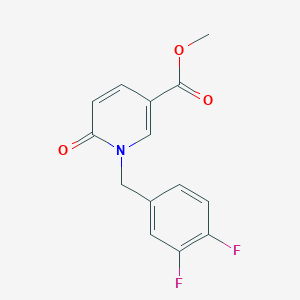

2-アミノ-4-メチル-1,3-チアゾール-5-カルボヒドラジドは、分子式C(5)H(_8)N(_4)OS、分子量172.21 g/molの複素環式化合物です {_svg_1}. この化合物は、硫黄原子と窒素原子の両方が存在するため、芳香族特性と強い反応性で知られるチアゾール環を特徴としています . この化合物は、主に化学や生物学の分野における研究用途で使用されています。

2. 製法

合成経路と反応条件

2-アミノ-4-メチル-1,3-チアゾール-5-カルボヒドラジドの合成は、通常、2-アミノ-4-メチルチアゾールとヒドラジン水和物の反応によって行われます。反応は、エタノールやメタノールなどの適切な溶媒中で還流条件下で行われます。一般的な反応スキームは以下のとおりです。

2-アミノ-4-メチルチアゾール+ヒドラジン水和物→2-アミノ-4-メチル-1,3-チアゾール-5-カルボヒドラジド

工業的製造方法

2-アミノ-4-メチル-1,3-チアゾール-5-カルボヒドラジドの具体的な工業的製造方法はあまり文書化されていませんが、一般的にはラボ規模の合成と同様の原理に従います。これには、収率と純度を最大化するように反応条件を最適化することが含まれ、多くの場合、連続フロー反応器や自動システムを使用して一貫性と効率を確保します。

科学的研究の応用

2-アミノ-4-メチル-1,3-チアゾール-5-カルボヒドラジドは、科学研究でいくつかの用途があります。

化学: これは、より複雑な複素環式化合物の合成におけるビルディングブロックとして使用されます。

生物学: この化合物は、抗菌作用や抗癌作用などの潜在的な生物活性について研究されています.

医学: その生物活性特性により、治療薬としての可能性を探る研究が進められています。

工業: これは、新素材の開発や、医薬品や農薬の合成における中間体として使用されます。

作用機序

2-アミノ-4-メチル-1,3-チアゾール-5-カルボヒドラジドがその効果を発揮するメカニズムは、完全に解明されていません。 他の生物活性チアゾール誘導体との構造的類似性から、酵素や受容体などのさまざまな分子標的に作用すると考えられています。 この化合物は、特定の生化学経路を阻害または活性化し、その観察された生物学的効果につながる可能性があります。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-methyl-1,3-thiazole-5-carbohydrazide typically involves the reaction of 2-amino-4-methylthiazole with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The general reaction scheme is as follows:

2-amino-4-methylthiazole+hydrazine hydrate→2-amino-4-methyl-1,3-thiazole-5-carbohydrazide

Industrial Production Methods

While specific industrial production methods for 2-amino-4-methyl-1,3-thiazole-5-carbohydrazide are not well-documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.

化学反応の分析

反応の種類

2-アミノ-4-メチル-1,3-チアゾール-5-カルボヒドラジドは、次のようなさまざまな化学反応を起こす可能性があります。

酸化: この化合物は、対応する酸化物またはその他の誘導体に酸化される可能性があります。

還元: 還元反応により、さまざまなヒドラジン誘導体が得られます。

置換: アミノ基とヒドラジド基は、求核置換反応に参加する可能性があります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。

置換: アルキルハライドやアシルクロリドなどの試薬を塩基性または酸性条件下で使用して、置換反応を促進することができます。

主な生成物

これらの反応で生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はスルホキシドまたはスルホンを生成する可能性があり、置換反応はさまざまなアルキル化またはアシル化誘導体を生成する可能性があります。

類似化合物との比較

類似化合物

2-アミノ-4-メチルチアゾール: 2-アミノ-4-メチル-1,3-チアゾール-5-カルボヒドラジドの合成における前駆体。

4-メチル-1,3-チアゾール-5-カルボヒドラジド: 2位のアミノ基がありません。

2-アミノ-1,3-チアゾール-5-カルボヒドラジド: 4位にメチル基がありません。

独自性

2-アミノ-4-メチル-1,3-チアゾール-5-カルボヒドラジドは、チアゾール環にアミノ基とカルボヒドラジド基の両方が存在することが特徴です。この二重の機能により、さまざまな化学反応に参加することができ、類似の化合物と比較してその潜在的な生物活性を高めます。

特性

IUPAC Name |

2-amino-4-methyl-1,3-thiazole-5-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4OS/c1-2-3(4(10)9-7)11-5(6)8-2/h7H2,1H3,(H2,6,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHEJCYMNIYBSAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40360892 | |

| Record name | 2-amino-4-methyl-1,3-thiazole-5-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40360892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

23.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26671242 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

63788-59-0 | |

| Record name | 2-amino-4-methyl-1,3-thiazole-5-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40360892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,5''-DIMETHYL-[2,2':6',2''-TERPYRIDINE]-4'-CARBOXYLIC ACID](/img/structure/B1620499.png)

![6-Bromo-[2,2'-bipyridine]-4-carboxylic acid](/img/structure/B1620500.png)

![tert-butyl 2-[2-[2-[2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-5-bromophenoxy]ethoxy]-4-methyl-N-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]anilino]acetate](/img/structure/B1620505.png)

![1-(Toluene-4-sulfonyl)-imidazo[1,5-A]pyridine](/img/structure/B1620508.png)

![1-(4-Methoxyphenyl)-2-thioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-4-one](/img/structure/B1620515.png)